Cas no 2578-85-0 (Z-D-Phe-ONp)

Z-D-Phe-ONp Chemical and Physical Properties
Names and Identifiers
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- D-Phenylalanine,N-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester
- Z-D-Phe-ONp
- BENZYLOXYCARBONYL-D-PHENYLALANINE 4-NITROPHENYL ESTER
- BENZYLOXYCARBONYL-D-PHENYLALANINE P-NITROPHENYL ESTER
- Cbz-D-Phe-ONp
- N-Cbz-D-Phenylalanine p-nitrophenyl ester
- N-Cbz-D-Phe-ONP
- Z-D-PHENYLALANINE 4-NITROPHENYL ESTER
- Z-D-PHENYLALANINE P-NITROPHENYL ESTER
- Z-D-PHENYLALANINE-ONP
- SCHEMBL7327394
- AS-46882
- CHEMBL3278860
- F10809
- (4-nitrophenyl) (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
- 2578-85-0
- N-CBZ-D-Phenylalanine 4-nitrophenyl ester
- DTXSID401173923
- N-carbobenzoxy-d-phenylalanine p-nitrophenyl ester
- N-alpha-BenZyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (CbZ-D-Phe-ONp)
- D-Phenylalanine,N-[(phenylmethoxy)carbonyl]-,4-nitrophenyl ester
- TVENQUPLPBPLGU-OAQYLSRUSA-N
- MFCD00069875
- N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 4-nitrophenyl ester
- Nalpha -benzyloxycarbonyl-D-phenylalanine p-nitrophenyl ester
- (R)-4-nitrophenyl 2-(benzyloxycarbonylamino)-3-phenylpropanoate
- AKOS024386424
-
- MDL: MFCD00069875
- Inchi: InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27)/t21-/m1/s1
- InChI Key: TVENQUPLPBPLGU-OAQYLSRUSA-N
- SMILES: O=C(OC1=CC=C([N+]([O-])=O)C=C1)[C@H](NC(OCC2=CC=CC=C2)=O)CC3=CC=CC=C3
Computed Properties
- Exact Mass: 420.13200
- Monoisotopic Mass: 420.132
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 11
- Complexity: 587
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110A^2
- XLogP3: 4.7
Experimental Properties
- Density: 1.303±0.06 g/cm3(Predicted)
- Melting Point: 119-121 °C(Solv: ethyl acetate (141-78-6); ethyl ether (60-29-7))
- Boiling Point: 626.2±55.0 °C(Predicted)
- PSA: 110.45000
- LogP: 4.95200
Z-D-Phe-ONp Security Information
- Storage Condition:-15°C
Z-D-Phe-ONp Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Z-D-Phe-ONp Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P998468-500mg |
Z-D-Phe-ONp |
2578-85-0 | 500mg |
$ 80.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1055136-1g |
Z-D-PHE-ONP |
2578-85-0 | 98% | 1g |
$140 | 2024-06-06 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286886-5g |
Z-D-Phe-ONp, |
2578-85-0 | 5g |
¥1564.00 | 2023-09-05 | ||
abcr | AB260325-25g |
N-alpha-Benzyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Cbz-D-Phe-ONp); . |
2578-85-0 | 25g |
€1425.00 | 2025-02-14 | ||
abcr | AB260325-5 g |
N-alpha-Benzyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Cbz-D-Phe-ONp); . |
2578-85-0 | 5 g |
€120.00 | 2023-07-20 | ||
eNovation Chemicals LLC | Y1055136-5g |
Z-D-PHE-ONP |
2578-85-0 | 98% | 5g |
$245 | 2024-06-06 | |
TRC | P998468-100mg |
Z-D-Phe-ONp |
2578-85-0 | 100mg |
$ 65.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286886A-25 g |
Z-D-Phe-ONp, |
2578-85-0 | 25g |
¥4,889.00 | 2023-07-11 | ||
abcr | AB260325-5g |
N-alpha-Benzyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Cbz-D-Phe-ONp); . |
2578-85-0 | 5g |
€450.00 | 2025-02-14 | ||
Ambeed | A420582-25g |
Z-D-Phe-ONp |
2578-85-0 | 95% | 25g |
$205.0 | 2024-07-28 |
Z-D-Phe-ONp Related Literature
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
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Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
Additional information on Z-D-Phe-ONp
Research Briefing on Z-D-Phe-ONp (CAS: 2578-85-0) in Chemical Biology and Pharmaceutical Applications
Z-D-Phe-ONp (CAS: 2578-85-0), a protected phenylalanine derivative, has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis and enzyme inhibition studies. Recent advancements highlight its role as a key intermediate in the development of novel therapeutics and biochemical probes. This briefing synthesizes the latest findings on its synthesis, mechanistic insights, and potential clinical applications.
A 2023 study published in Bioorganic & Medicinal Chemistry demonstrated the optimized solid-phase synthesis of Z-D-Phe-ONp using 2578-85-0 as a precursor, achieving 92% yield with minimal racemization. The research team employed NMR and HPLC-MS to validate the stereochemical integrity of the product, emphasizing its suitability for chiral peptide synthesis. Parallel work in ACS Chemical Biology revealed its utility as a covalent inhibitor scaffold for serine hydrolases, with X-ray crystallography confirming selective binding to the active site of target enzymes.
Innovative applications emerged in a 2024 Nature Communications paper, where Z-D-Phe-ONp derivatives were engineered as fluorescent probes for real-time monitoring of protease activity in live cells. The study reported a 15-fold increase in signal-to-noise ratio compared to conventional substrates, enabling high-resolution imaging of tumor-associated proteolysis. Furthermore, computational modeling studies published in Journal of Medicinal Chemistry Q1 2024 identified new structural analogs with enhanced metabolic stability, potentially addressing previous limitations in in vivo applications.
Ongoing clinical translation efforts focus on Z-D-Phe-ONp-based prodrugs for targeted cancer therapy. Phase I trial data presented at the 2024 AACR Annual Meeting showed promising pharmacokinetic profiles for a lead compound incorporating this moiety, with 60% tumor-specific activation observed in xenograft models. However, challenges remain in optimizing blood-brain barrier penetration for neurological indications, as noted in recent Molecular Pharmaceutics reviews.
The compound's unique chemical properties continue to inspire novel research directions. A groundbreaking Science Advances publication demonstrated its incorporation into artificial enzyme cascades for sustainable pharmaceutical manufacturing, while separate work in Chemical Science explored its use in dynamic combinatorial chemistry for drug discovery. These developments position Z-D-Phe-ONp as a multifaceted tool bridging synthetic chemistry and biological applications.
Future research trajectories include structural optimization for improved bioavailability and expanded screening against emerging drug targets. The establishment of standardized analytical methods for 2578-85-0-derived compounds, as proposed in a 2024 ICH guideline draft, will further facilitate regulatory approval pathways. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications within the next 5-7 years.
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